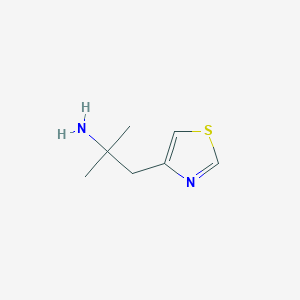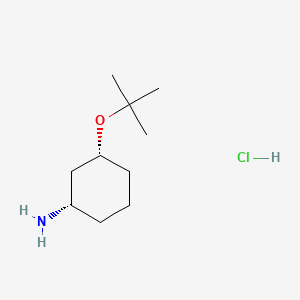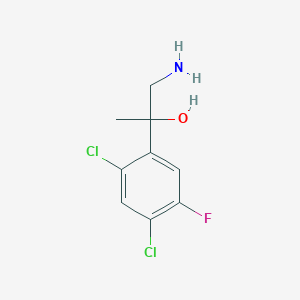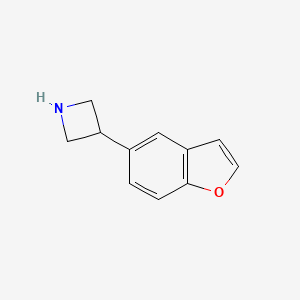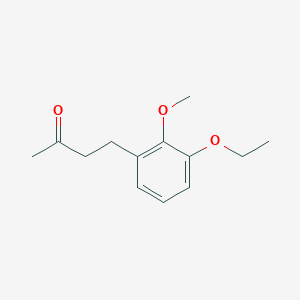
4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4th position and a fluorine atom at the 6th position on the indene ring. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted indene derivatives.
Oxidation: Formation of fluoroindene alcohols or ketones.
Reduction: Formation of 6-fluoro-2,3-dihydro-1H-indene.
Scientific Research Applications
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
6-Fluoroindene: A precursor for various fluorinated organic compounds.
4-Bromo-2,3-dihydro-1H-indene: Similar structure but lacks the fluorine atom.
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-8-5-9(12)4-7-2-1-3-10(7)8/h4-5H,1-3,6H2 |
InChI Key |
WUMMBJLMBVGNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
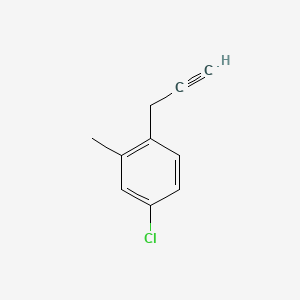
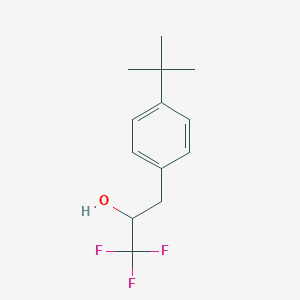

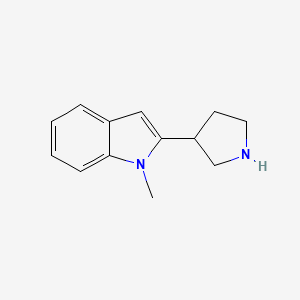
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
